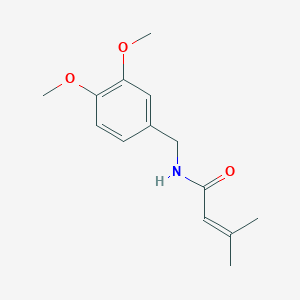
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of a hydroxyphenyl ketone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one typically involves the chlorination of 1-(5-chloro-2-hydroxyphenyl)propan-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with 5-chloro-2-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-1-(5-chloro-2-oxophenyl)propan-1-one or 3-chloro-1-(5-chloro-2-carboxyphenyl)propan-1-one.
Reduction: Formation of 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of 3-amino-1-(5-chloro-2-hydroxyphenyl)propan-1-one or 3-mercapto-1-(5-chloro-2-hydroxyphenyl)propan-1-one.
Applications De Recherche Scientifique
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the chloro groups may enhance binding affinity through hydrophobic interactions . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: Similar structure but with two hydroxy groups, potentially leading to different reactivity and biological activity.
3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group, which can influence its chemical properties and interactions.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds have a pyrrolidine ring, which can significantly alter their chemical behavior and applications.
Uniqueness
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2 |
Clé InChI |
JPZZAJLJPRMUPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)


![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
![(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)


![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)

![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)



